4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile
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Overview
Description
The compound with the identifier “4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound with the identifier “4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile” involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules. The inclusion complexes are prepared by dissolving the compound in a suitable solvent and mixing it with cyclodextrins under controlled conditions. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the formation of stable complexes .
Industrial Production Methods
In industrial settings, the production of the compound with the identifier “this compound” often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction Reactions: Common reagents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions to prevent unwanted side reactions.
Substitution Reactions: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
The compound with the identifier “4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile” has numerous scientific research applications, including but not limited to:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of the compound with the identifier “4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired biological or chemical effects .
Properties
IUPAC Name |
4-oxo-2,6-diphenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBPYXICVIGMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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